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molecular formula C7H5FO2 B8710385 Phenyl Fluoroformate CAS No. 351-80-4

Phenyl Fluoroformate

Cat. No. B8710385
M. Wt: 140.11 g/mol
InChI Key: VRDZDFJZFWYWIQ-UHFFFAOYSA-N
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Patent
US04612143

Procedure details

A mixture of 11.6 g (0.058 mole) of freshly distilled 1-chloroethyl phenyl carbonate, 4.60 g (0.079 mole) of anhydrous KF (Aldrich), 0.80 g (0.003 mole) of 18-crown-6 ether (Aldrich) is prepared. The mixture is stirred and heated by means of an oil bath at 75° C. at a pressure of about 2.7 kPa. The reaction is allowed to proceed for 90 minutes during which the phenyl fluoroformate which is formed continuously evaporates and is removed by fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:2]C(Cl)C.[F-:14].[K+].C1OCCOCCOCCOCCOCCOC1>>[F:14][C:1]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=CC=C1)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.8 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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